molecular formula C17H17N5O4S B2573191 Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate CAS No. 863500-99-6

Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

Cat. No.: B2573191
CAS No.: 863500-99-6
M. Wt: 387.41
InChI Key: UNIYTWIFJBIMDG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a novel triazole-pyrimidine hybrid compound. The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties . This compound also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial for maintaining cellular homeostasis and responding to cellular stress. By inhibiting these pathways, this compound can potentially exert neuroprotective and anti-inflammatory effects .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

As a result of its action, this compound shows promising neuroprotective and anti-inflammatory properties . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reducing inflammation . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3, protecting neuronal cells from damage .

Biochemical Analysis

Biochemical Properties

Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory responses. This compound interacts with various enzymes, proteins, and biomolecules. Notably, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-stimulated human microglia cells . These interactions suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in neuroinflammatory conditions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human neuronal cells, this compound has demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it influences cell signaling pathways, including the NF-kB inflammatory pathway, thereby modulating gene expression and cellular metabolism. These cellular effects highlight the potential of this compound in protecting neuronal cells from stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to active residues of ATF4 and NF-kB proteins, inhibiting endoplasmic reticulum stress and apoptosis . By modulating these pathways, this compound can reduce inflammation and promote cell survival. These interactions underscore the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its neuroprotective and anti-inflammatory properties over extended periods in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown promising neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects, including toxicity, may be observed. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-3-26-14(24)8-12(23)9-27-17-15-16(18-10-19-17)22(21-20-15)11-4-6-13(25-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIYTWIFJBIMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331600
Record name ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863500-99-6
Record name ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.